![molecular formula C20H16N4O3S2 B2967998 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895420-03-8](/img/structure/B2967998.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the group of azole heterocycles . Azole heterocycles, such as thiazoles, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined by their C, H, and N analysis and the structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, one compound was found to be an orange-red solid with a melting point of 72–74°C .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis.
Antimicrobial and Antifungal Activities
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests they could be used in the development of new antibiotics and antifungal medications.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This suggests they could be used in the development of new antiviral medications.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests they could be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests they could be used in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . This suggests they could be used in the treatment of conditions such as hypertension and edema.
Future Directions
The future directions for research on “N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in various fields. This could involve in vitro and in vivo studies to evaluate their efficacy and safety, as well as investigations into their mechanisms of action .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets and mode of action .
Result of Action
As mentioned earlier, some thiazole derivatives have been found to induce cell apoptosis , which could be a potential result of this compound’s action.
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-8-13(2)18-16(9-12)29-20(22-18)23(11-14-4-3-7-21-10-14)19(25)15-5-6-17(28-15)24(26)27/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQQEJAPUHSKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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